molecular formula C23H22ClN3O6S B4102476 Methyl 4-({[1-(4-chlorophenyl)-3-(2-ethoxy-2-oxoethyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[1-(4-chlorophenyl)-3-(2-ethoxy-2-oxoethyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B4102476
M. Wt: 504.0 g/mol
InChI Key: RQOBCWXVDLZPMB-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(4-chlorophenyl)-3-(2-ethoxy-2-oxoethyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate is a complex organic compound with a unique structure that includes a chlorophenyl group, an ethoxy group, and an imidazolidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[1-(4-chlorophenyl)-3-(2-ethoxy-2-oxoethyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, including the formation of the imidazolidinyl ring, the introduction of the chlorophenyl group, and the esterification of the benzoate moiety. Common reagents used in these reactions include ethyl chloroformate, 4-chlorobenzaldehyde, and thiourea. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(4-chlorophenyl)-3-(2-ethoxy-2-oxoethyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired product, but typically involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Methyl 4-({[1-(4-chlorophenyl)-3-(2-ethoxy-2-oxoethyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-({[1-(4-chlorophenyl)-3-(2-ethoxy-2-oxoethyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinyl derivatives and chlorophenyl-containing molecules. Examples include:

  • 1-(4-chlorophenyl)-3-(2-ethoxy-2-oxoethyl)-5-oxo-2-thioxo-4-imidazolidinyl acetate
  • 4-chlorophenyl-3-(2-ethoxy-2-oxoethyl)-5-oxo-2-thioxo-4-imidazolidinyl benzoate

Uniqueness

Methyl 4-({[1-(4-chlorophenyl)-3-(2-ethoxy-2-oxoethyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[[2-[1-(4-chlorophenyl)-3-(2-ethoxy-2-oxoethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O6S/c1-3-33-20(29)13-26-18(21(30)27(23(26)34)17-10-6-15(24)7-11-17)12-19(28)25-16-8-4-14(5-9-16)22(31)32-2/h4-11,18H,3,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOBCWXVDLZPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(C(=O)N(C1=S)C2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-({[1-(4-chlorophenyl)-3-(2-ethoxy-2-oxoethyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-({[1-(4-chlorophenyl)-3-(2-ethoxy-2-oxoethyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-({[1-(4-chlorophenyl)-3-(2-ethoxy-2-oxoethyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-({[1-(4-chlorophenyl)-3-(2-ethoxy-2-oxoethyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-({[1-(4-chlorophenyl)-3-(2-ethoxy-2-oxoethyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-({[1-(4-chlorophenyl)-3-(2-ethoxy-2-oxoethyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

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